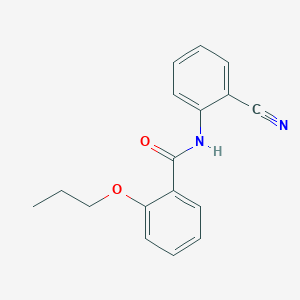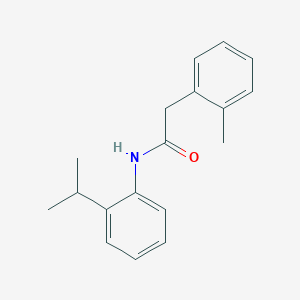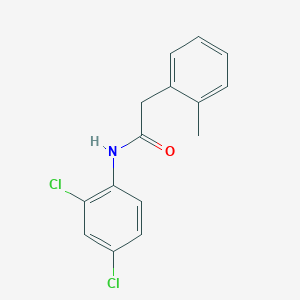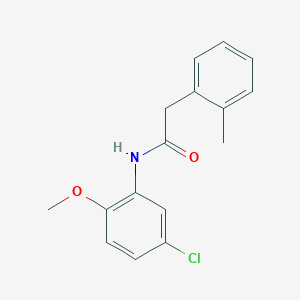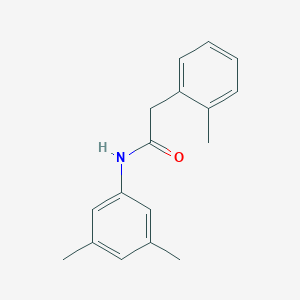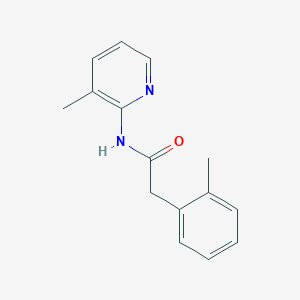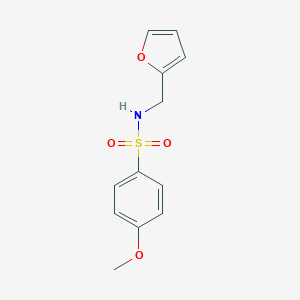
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide, also known as FMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMS is a sulfonamide derivative that has been synthesized through various methods, including the reaction of furan-2-ylmethylamine with 4-methoxybenzenesulfonyl chloride.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and urease. N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of urease, which is involved in the breakdown of urea. Additionally, N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is also stable under normal laboratory conditions. However, one limitation of N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
For the study of N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide include the development of N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide analogs and the study of N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide can be synthesized through the reaction of furan-2-ylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. Other methods of synthesis include the reaction of furan-2-ylmethylamine with 4-methoxybenzenesulfonyl isocyanate or the reaction of furan-2-ylmethylamine with 4-methoxybenzoyl chloride followed by sulfonation.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has been found to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes. N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H13NO4S/c1-16-10-4-6-12(7-5-10)18(14,15)13-9-11-3-2-8-17-11/h2-8,13H,9H2,1H3 |
InChI Key |
SLNUIRAMTTXSDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
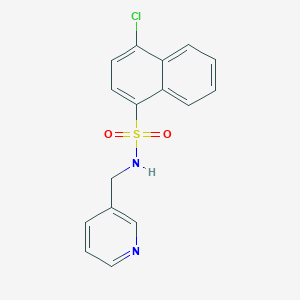
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)
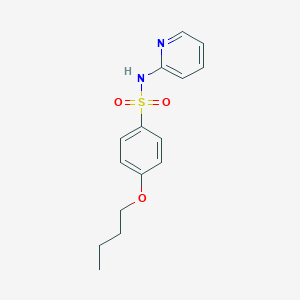
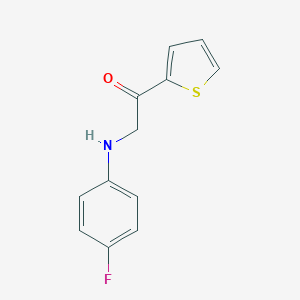
![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
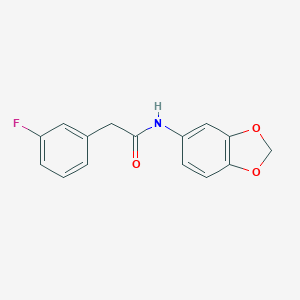
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
